molecular formula C8H15Cl2N3 B13601785 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride

1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride

Cat. No.: B13601785
M. Wt: 224.13 g/mol
InChI Key: WKTGDOSAWSBRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride (CAS: 2751614-96-5) is a pyrazole-derived compound with a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol . Its structure features a pyrazole ring substituted with a pyrrolidin-3-ylmethyl group, forming a dihydrochloride salt to enhance solubility and stability. The dihydrochloride form suggests improved aqueous solubility, making it suitable for in vitro and in vivo pharmacological studies. This compound is commercially available for research purposes, with prices ranging from $296 (50 mg) to $1,183 (1 g) depending on quantity .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-3-10-11(5-1)7-8-2-4-9-6-8;;/h1,3,5,8-9H,2,4,6-7H2;2*1H

InChI Key

WKTGDOSAWSBRLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Preparation Protocol Example and Stock Solution Preparation

Based on data from GlpBio, a representative preparation and handling protocol for the compound includes:

Amount of Compound Volume of Solvent for 1 mM Stock Solution (mL) Volume of Solvent for 5 mM Stock Solution (mL) Volume of Solvent for 10 mM Stock Solution (mL)
1 mg 4.7595 0.9519 0.476
5 mg 23.7977 4.7595 2.3798
10 mg 47.5954 9.5191 4.7595
  • Solvents such as DMSO, PEG300, Tween 80, and water are used in sequence for in vivo formulation, ensuring complete dissolution before adding the next solvent.
  • Heating to 37°C and ultrasonic oscillation are recommended to enhance solubility during stock solution preparation.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Pyrazole ring synthesis Condensation of hydrazine + β-dicarbonyl or MCR Hydrazine, β-ketoesters, aldehydes, acids/bases Classical and modern methods available
Introduction of pyrrolidin-3-ylmethyl substituent Reductive amination or nucleophilic substitution Pyrrolidin-3-carboxaldehyde, reducing agents (NaBH3CN) or halides Selective N1 substitution on pyrazole
Salt formation Treatment with HCl Hydrochloric acid, ethanol/ether Yields dihydrochloride salt for stability
Stock solution preparation Dissolution in DMSO and co-solvents DMSO, PEG300, Tween 80, water Heating and sonication enhance solubility

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring's nitrogen atoms and pyrrolidine's tertiary amine enable nucleophilic substitution under specific conditions:

Reaction TypeConditionsProductsKey Observations
Alkylation K₂CO₃, DMF, alkyl halides (RT, 12 hrs)N-alkylated pyrazole derivativesAlkylation occurs preferentially at pyrazole N1 due to steric hindrance at pyrrolidine-attached positions
Acylation AcCl/pyridine (0°C → RT)Acetylated pyrrolidine derivativesSelective acylation of pyrrolidine's secondary amine without pyrazole ring modification
Halogenation NBS (CHCl₃, reflux)Brominated analogs at C4 pyrazoleElectron-deficient pyrazole ring facilitates electrophilic substitution

Acid-Base Reactions and Salt Exchange

The dihydrochloride salt participates in pH-dependent equilibria:

  • Deprotonation : Treatment with NaOH (pH > 8) yields the free base, enhancing lipophilicity for membrane permeability studies .

  • Counterion Exchange : Reacts with NaPF₆ or KOTf in ethanol to form [PF₆]⁻ or [OTf]⁻ salts, improving crystallinity for X-ray analysis .

Cyclization and Ring Modification

ProcessReagentsOutcomeApplication
Pyrazole Ring Expansion HNO₃/H₂SO₄ (0°C)Forms triazole derivatives via diazotizationCreates analogs with altered π-π stacking capabilities
Pyrrolidine Functionalization ClCH₂COCl, Et₃NIntroduces chloromethyl ketone sidechainsEnables covalent binding studies with cysteine proteases

Coordination Chemistry

The compound acts as a ligand for transition metals:

python
# Example: Pd(II) complex formation ligand = 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole PdCl₂ + 2 ligand → [Pd(ligand)₂Cl₂] (80% yield, CH₃CN reflux)[6]
  • Stability : Complexes show enhanced catalytic activity in Suzuki-Miyaura couplings compared to unmodified pyrazole ligands.

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Profile
1-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride Pyrrolidine attachment position25% faster alkylation kinetics due to reduced steric crowding
3-hydrazinyl-1-methyl-1H-pyrazole dihydrochlorideHydrazine substituentForms stable diazonium salts at −10°C (unlike target compound)
5-(pyrrolidin-3-yl)-1H-pyrazolePyrazole substitution patternUndergoes electrophilic substitution at C3 instead of C4

Scientific Research Applications

1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity : The target compound’s pyrrolidinylmethyl group contrasts with the pyridinyl (methyl ester) or trifluoromethyl groups in analogs. These substituents influence electronic properties, steric bulk, and binding interactions.

Salt Forms : The dihydrochloride (target) and hydrochloride (CAS 157327-44-1) salts enhance aqueous solubility compared to neutral analogs like 3-(trifluoromethyl)-1H-pyrazole .

Molecular Weight : The target compound (224.13 g/mol) is heavier than simpler analogs (e.g., 144.08 g/mol for CAS 20154-03-4), which may affect pharmacokinetic properties like membrane permeability .

Functional and Hypothetical Application Comparison

Target Compound (CAS 2751614-96-5)

  • Hypothetical Applications : Likely investigated as a central nervous system (CNS) agent due to the pyrrolidine moiety, which is common in neuromodulators (e.g., histamine H₃ receptor antagonists) .
  • Advantages : High solubility from the dihydrochloride salt supports formulation for parenteral or oral dosing.

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (CAS 157327-44-1)

  • Advantages : Smaller molecular weight (175.62 g/mol) may improve bioavailability.

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

  • Hypothetical Applications : The pyridinyl and ester groups suggest utility in metalloenzyme inhibition (e.g., carbonic anhydrase) or as a prodrug .
  • Advantages : Lipophilic ester group may enhance blood-brain barrier penetration.

Biological Activity

1-[(Pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. Its structure includes a pyrrolidine moiety, which is known to influence various biological pathways, making it a candidate for further research in medicinal chemistry.

  • IUPAC Name: 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride
  • Molecular Formula: C9H15N3.2ClH
  • Molar Mass: 238.16 g/mol
  • Physical Form: Powder
  • Purity: ≥95%

The exact mechanism of action for 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride is still under investigation. However, compounds with similar structures have been shown to interact with various receptors and enzymes, including:

  • Muscarinic Receptors: Potential agonistic activity, influencing cholinergic signaling pathways.
  • Protein Kinases: Possible inhibition properties that may affect cell proliferation and survival pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for treating infections.
  • Anti-inflammatory Effects: Preliminary data indicate potential anti-inflammatory activity, which could be beneficial in treating autoimmune conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Properties:
    • A study evaluated the effectiveness of various pyrazole derivatives against bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research:
    • In vitro studies showed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in inflammatory diseases .
  • Neuropharmacological Studies:
    • Investigations into the neuropharmacological effects revealed that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole dihydrochloride, and what purity benchmarks should be prioritized?

  • Methodology : Synthesis typically involves coupling pyrrolidine derivatives with pyrazole precursors under nucleophilic substitution or catalytic conditions. For example, alkylation of pyrrolidin-3-ylmethanol with halogenated pyrazoles, followed by dihydrochloride salt formation via HCl treatment .
  • Purity Validation : Use HPLC (≥98% purity) with reference standards (e.g., impurities listed in pharmacopeial guidelines; see impurity profiling in and ).

Q. How can solubility and stability be optimized for in vitro assays?

  • Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by aqueous buffers (pH 4–6) to maintain salt stability. Avoid alkaline conditions to prevent decomposition .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis or oxidation byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Mitigation : Use fume hoods for weighing and synthesis. Wear nitrile gloves and goggles to prevent skin/eye contact (first-aid measures in ).
  • Waste Disposal : Neutralize acidic residues (pH 7) before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement ( ) to resolve discrepancies in bond angles or torsion angles. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Case Study : For related pyrrolidine-pyrazole salts, XRPD patterns (e.g., peak intensities in ) revealed polymorphic forms not predicted by computational models .

Q. What strategies are effective for analyzing batch-to-batch variability in biological activity?

  • Impurity Profiling : Identify trace impurities (e.g., unreacted intermediates) via UPLC-MS and correlate with cytotoxicity using dose-response assays (IC50 shifts >10% warrant re-synthesis) .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) in bioassays to control for variability in compound handling .

Q. How can in silico docking studies be validated experimentally for target engagement?

  • SPR/BLI Validation : Compare docking-predicted binding affinities (AutoDock Vina) with surface plasmon resonance (SPR) or bio-layer interferometry (BLI) data. For example, a ∆G discrepancy >2 kcal/mol suggests model recalibration .
  • Mutagenesis : Validate key binding residues (e.g., kinase active sites) via alanine-scanning mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.